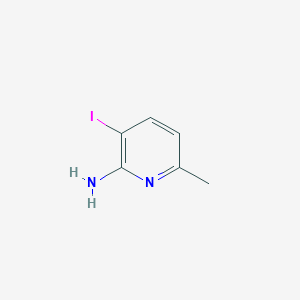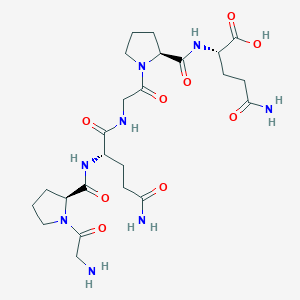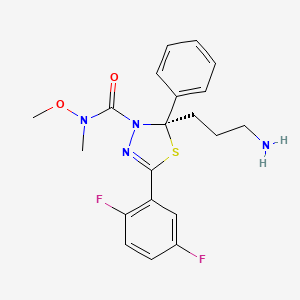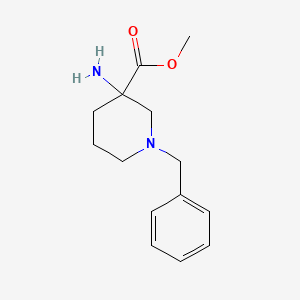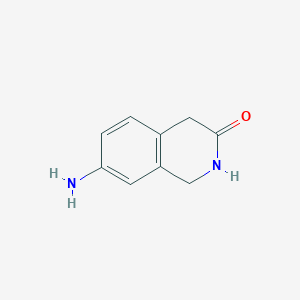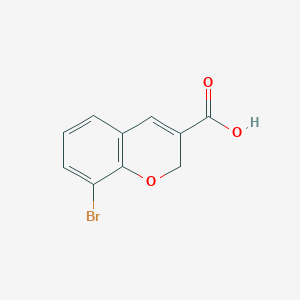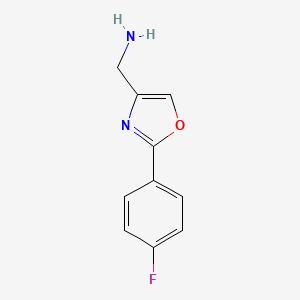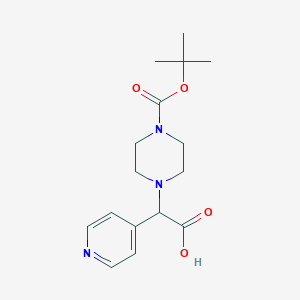![molecular formula C50H51N7O9S2 B3030312 Red-CLA [Chemiluminescence Reagent] CAS No. 886840-56-8](/img/structure/B3030312.png)
Red-CLA [Chemiluminescence Reagent]
Overview
Description
Red-CLA is a chemiluminescence reagent with the molecular formula C50H51N7O9S2 and a molecular weight of 958.12 . It appears as a gray to dark purple to black powder or crystal .
Physical And Chemical Properties Analysis
Red-CLA is a solid at 20 degrees Celsius . It should be stored at a temperature below 0°C . It is light sensitive and heat sensitive . It is soluble in alcohol .Scientific Research Applications
Chemiluminescence and Bioluminescence Techniques
Chemiluminescence (CL) and bioluminescence (BL) are highly sensitive analytical methods with applications in immunoassay, protein blotting, and DNA probe assays. Various chemiluminescent molecules, including luminol, are utilized in these assays. These methods are advantageous due to their sensitivity, speed, nonhazardous reagents, and simple procedures (Kricka, 1991).
Chemiluminescence Detection in Microchannel Biochips
Chemiluminescence (CL) detection is effectively used in three-dimensional microchannel biochips for hybridization assays. This method improves sensitivity and spatial resolution, essential for quantitative CL measurements on microarrays. The technique is particularly useful for analyzing enzyme-catalyzed CL reactions (Cheek et al., 2001).
Luminol-Based Chemiluminescence Applications
Luminol-based chemiluminescence (LCL) is widely used in forensic, biomedical, and clinical sciences due to its selectivity, simplicity, low cost, and high sensitivity. Applications include quantification and detection of macromolecules like proteins and DNA, environmental monitoring, and immunoassays (Khan et al., 2014).
Chemiluminescence Sensors
Recent developments in chemiluminescence (CL) sensors cover a broad range of applications, including the detection of inorganic and organic species, as well as biological macromolecules. These sensors demonstrate advantages in sensitivity and specificity (Zhang et al., 2005).
Chemiluminescence Immunoassays
Chemiluminescence immunoassay (CLIA) is extensively used in environmental monitoring, clinical diagnosis, food safety, and pharmaceutical analysis. CLIAs are favored for their rapid, sensitive, high-throughput, and low-cost detection capabilities (Azim et al., 2018).
Mechanism of Action
Target of Action
Red-CLA, a chemiluminescence reagent, primarily targets superoxide (O2‒) . Superoxide is a reduced form of dioxygen, produced in natural waters by both abiotic and biotic processes . It plays an important role in the biogeochemical cycles of several trace metals and in the degradation of several organic pollutants in natural waters .
Mode of Action
Red-CLA interacts with its target, superoxide, through a chemical reaction that leads to the emission of light, a process known as chemiluminescence . The reaction involves the chemical activation of specific molecules via oxidation, resulting in a chemiexcited intermediate that releases its energy either via light emission (direct) or by transferring it, through a chemiluminescence resonance energy transfer (CRET) process, to an adjacent fluorophore that becomes excited . This fluorophore subsequently releases part of its energy by emitting light .
Biochemical Pathways
The biochemical pathway involved in the action of Red-CLA is the generation of chemiluminescence. Chemiluminescence is a photophysical phenomenon in which chemical energy is converted into luminescence in the process of a chemical reaction . This process is characterized by high signal-to-noise ratio and high sensitivity, making it widely used in various applications including biosensing, imaging, and other analytical applications .
Result of Action
The result of Red-CLA’s action is the emission of light at a wavelength of 610 nm in the presence of superoxide . This high emission intensity allows for efficient analysis of superoxide . The emitted light can be detected and measured, providing a quantitative assessment of the presence of superoxide in the sample.
Action Environment
The action of Red-CLA can be influenced by various environmental factors. For instance, the presence and concentration of superoxide in the sample will directly impact the intensity of the chemiluminescence . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the efficiency of the chemiluminescent reaction.
properties
IUPAC Name |
4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHMYZSZWGIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H51N7O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Red-CLA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



